molecular formula C14H21N5O3 B2609122 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide CAS No. 2034201-44-8

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B2609122
CAS No.: 2034201-44-8
M. Wt: 307.354
InChI Key: NUYFQPUVRZDTKA-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the introduction of the oxazolidinone moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to act as a drug candidate for various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide include other pyrazole, piperidine, and oxazolidinone derivatives. Examples include:

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Piperidine derivatives: Compounds featuring the piperidine ring with various functional groups.

    Oxazolidinone derivatives: Compounds containing the oxazolidinone moiety with different side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-10-8-12(17-16-10)18-4-2-11(3-5-18)15-13(20)9-19-6-7-22-14(19)21/h8,11H,2-7,9H2,1H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYFQPUVRZDTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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